

PEAQX tetrasodium salt application in long-term potentiation (LTP) experiments.

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Compound of Interest

Compound Name: PEAQX tetrasodium salt

Cat. No.: B1191907

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Application Note: PEAQX Tetrasodium Salt in Long-Term Potentiation (LTP)

Executive Summary

PEAQX tetrasodium salt (NVP-AAM077) is a competitive NMDA receptor antagonist widely utilized to dissect the distinct roles of GluN2A and GluN2B subunits in synaptic plasticity.[1] While originally characterized as highly selective for GluN2A, subsequent kinetic analyses revealed a narrower selectivity window in rodent tissue (approx.[2] 10-fold preference over GluN2B).[1][2][3]

This guide provides a rigorous protocol for using PEAQX in Long-Term Potentiation (LTP) experiments. It addresses the critical "selectivity paradox" by defining precise concentration windows (50 nM) that isolate GluN2A-dependent mechanisms without non-specifically silencing the entire NMDAR population.[1] Unlike the free acid form, the tetrasodium salt offers superior aqueous solubility, eliminating the need for DMSO and reducing solvent-induced artifacts in sensitive electrophysiological recordings.

Technical Profile & Handling

Property	Specification
Chemical Name	NVP-AAM077 tetrasodium salt; PEAQX
Mechanism	Competitive antagonist at the Glutamate binding site (GluN2 subunit)
Molecular Weight	~542.14 g/mol (anhydrous basis)
Solubility	Water: >10 mM (Highly Soluble) DMSO: Not recommended for salt form
Selectivity (Human)	~100-fold (GluN2A vs GluN2B)
Selectivity (Rodent)	~5-10 fold (GluN2A vs GluN2B) Critical for exp. [1][3] design

Preparation of Stock Solutions

The Tetrasodium Advantage: The tetrasodium salt form is chosen specifically for its ability to dissolve directly in distilled water or aCSF, avoiding the use of DMSO which can alter membrane properties or excitability in slice preparations.

- Stock Concentration: Prepare a 10 mM master stock in sterile, deionized water.
 - Example: Dissolve 5.42 mg in 1 mL water.[1]
- Aliquoting: Divide into small aliquots (e.g., 50 μ L) to avoid freeze-thaw cycles.
- Storage: Store at -20°C for up to 3 months.
- Working Solution: Dilute directly into oxygenated artificial Cerebrospinal Fluid (aCSF) on the day of the experiment.

The Selectivity Paradox: Mechanistic Insight

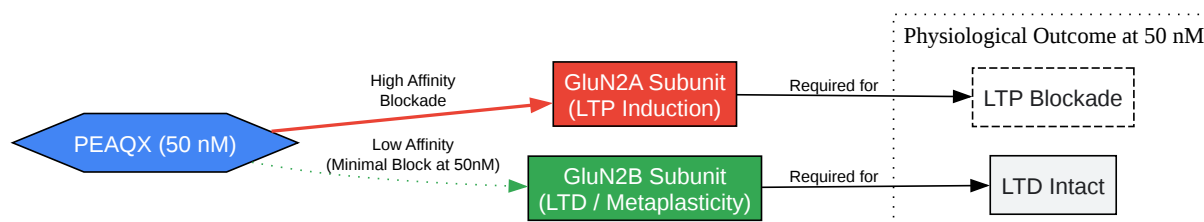
To use PEAQX effectively, researchers must navigate the controversy regarding its selectivity. Early studies (Auberson et al., 2002) suggested a >100-fold preference for GluN2A.[1][3][4] However, functional studies in rodent slices (Frizelle et al., 2006; Berberich et al., 2005)

demonstrated that at concentrations >100 nM, PEAQX significantly inhibits GluN2B-containing receptors.

The "Selectivity Window":

- < 20 nM: Insufficient blockade of GluN2A.[1]
- 50 nM (Target): Effectively blocks GluN2A-mediated LTP induction while largely sparing GluN2B-mediated currents.[1]
- > 300 nM: Acts as a broad-spectrum NMDAR antagonist (similar to AP5), blocking both LTP and LTD.[1]

Diagram: NMDAR Subunit Antagonism Logic



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Caption: At 50 nM, PEAQX preferentially targets GluN2A, blocking LTP while leaving GluN2B-mediated processes (like LTD) largely intact.

Protocol: Hippocampal CA1 LTP Experiment

A. Slice Preparation[1]

- Dissection: Rapidly isolate the hippocampus from 4-6 week old rats/mice in ice-cold, sucrose-substituted cutting solution.
- Slicing: Cut transverse slices (350-400 μ m).

- Recovery: Incubate slices in standard aCSF at 32°C for 30 minutes, then at room temperature for at least 1 hour.
 - aCSF Composition (mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 Glucose.

B. Electrophysiology Workflow

This workflow assumes extracellular field potential recording (fEPSP) in the CA1 stratum radiatum.[\[1\]](#)

Step 1: Baseline Recording (20 mins)

- Stimulate Schaffer collaterals (0.033 Hz).[\[1\]](#)
- Adjust stimulus intensity to evoke 40-50% of the maximum fEPSP slope.[\[1\]](#)
- Criteria: Slope must be stable (<5% variation) for 20 minutes before drug application.

Step 2: Drug Wash-In (20-30 mins)[\[1\]](#)

- Switch perfusion to aCSF + 50 nM PEAQX.[\[1\]](#)
- Note: PEAQX is a competitive antagonist with relatively slow washout kinetics compared to AP5.[\[1\]](#) Allow at least 20 minutes for equilibrium binding.
- Monitoring: Monitor fEPSP slope. PEAQX alone should not significantly alter baseline transmission (AMPA receptor mediated), though a slight reduction (5-10%) is sometimes observed due to blockade of tonic NMDAR contribution.[\[1\]](#)

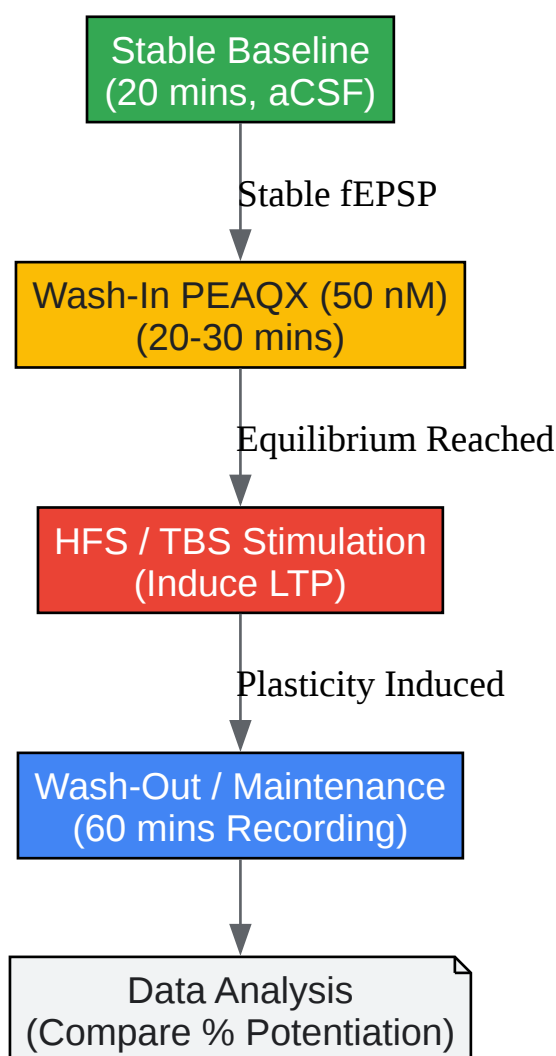
Step 3: LTP Induction

- Protocol: High-Frequency Stimulation (HFS) - 100 Hz for 1 second (1 train).
- Alternative: Theta Burst Stimulation (TBS) if studying complex burst-dependent plasticity.[\[1\]](#)
- Maintenance: Continue perfusing PEAQX for 5 minutes post-induction, then switch back to normal aCSF (optional, depending on whether maintenance phase blockade is desired).

Step 4: Post-Induction Monitoring (60 mins)

- Record fEPSPs for 60 minutes.
- Success Metric: In vehicle controls, fEPSP slope should increase to ~150-200% of baseline. In PEAQX (50 nM) treated slices, LTP should be significantly attenuated (typically <110% or return to baseline).[1]

Experimental Workflow Diagram



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Caption: Step-by-step perfusion and stimulation protocol for testing GluN2A dependency of LTP.

Data Analysis & Interpretation

To validate the specific contribution of GluN2A, compare the PEAQX dataset against two controls:

- Vehicle Control: Standard LTP (should show robust potentiation).
- Broad Spectrum Control (AP5): Complete blockade of NMDARs (should show no potentiation).

Condition	Expected fEPSP (% of Baseline at 60 min)	Interpretation
Vehicle (aCSF)	150% ± 10%	Normal LTP (GluN2A + GluN2B available).[1]
PEAQX (50 nM)	105% ± 5%	GluN2A-dependent LTP blocked. Residual plasticity may be GluN2B or VDCC dependent.[1]
PEAQX (>300 nM)	100% ± 5%	Non-selective blockade (False Positive for GluN2A specificity).[1]

Troubleshooting:

- Issue: LTP is not blocked at 50 nM.
 - Cause: In younger animals (4 weeks) slices where GluN2A dominates LTP induction.[1]
- Issue: Baseline drifts during Wash-In.
 - Cause: Temperature fluctuations or inadequate oxygenation.[1] Ensure PEAQX stock is at the same temperature and oxygenation level as the bath aCSF.

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